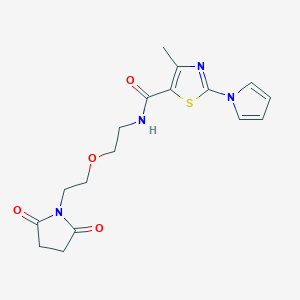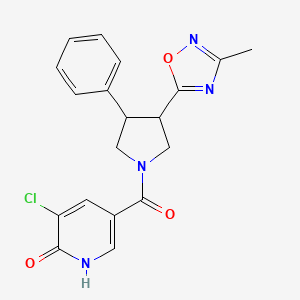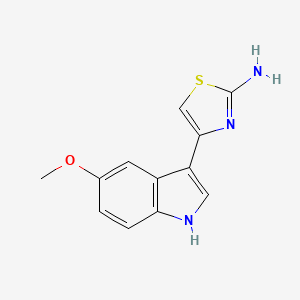
3-Methylthietan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylthietan-3-ol is a sulfur-containing chemical compound. It has a molecular weight of 104.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C4H8OS/c1-4(5)2-6-3-4/h5H,2-3H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 104.17 .科学的研究の応用
Ornithine Lipid Modification
Ornithine lipids (OLs), a type of bacteria-specific membrane lipid, undergo various modifications, including N-methylation, which has been identified as crucial for their function in stress responses. The methyltransferase responsible for N-methylation of OL, enhancing their role in bacterial adaptability to stress, was characterized, indicating a novel modification pathway for these lipids (Escobedo-Hinojosa et al., 2015).
Chemical Genomics of Dithiolethiones
Dithiolethiones, including 3H-1,2-dithiole-3-thione (D3T) and its analogs, have been investigated for their chemopreventive properties, particularly in blocking early stages of carcinogenesis through the induction of detoxification enzymes. Their efficacy in modulating glutathione metabolism and the Nrf2 pathway highlights a potential research application in cancer chemoprevention (Tran et al., 2009).
Lipid Modification in Bacterial Stress Response
The study of ornithine lipids and their amino acid-containing acyloxyacyl derivatives shows their significance in bacterial membranes, particularly in stress response mechanisms. Modifications such as N-methylation and hydroxylation are part of the bacteria's adaptive strategy to environmental changes, underscoring the diverse functional roles of these lipids (Sohlenkamp, 2019).
Enantioselective Synthesis and Sensory Properties
The enantioselective synthesis of 3-methylthiodecanal, a compound related to 3-Methylthietan-3-ol, showcases the exploration of odor properties and their potential applications in flavor and fragrance industries. This research into the sensory properties and synthesis pathways contributes to the understanding of how slight molecular modifications can affect sensory perception (Yao-lin et al., 2017).
Bioisosteres of Carboxylic Acid
Oxetan-3-ol and Thietan-3-ol derivatives have been evaluated as bioisosteres for the carboxylic acid functional group, indicating their potential in drug design and synthesis. This study illustrates the versatility of these compounds in mimicking the properties of carboxylic acids, offering novel avenues for pharmaceutical development (Lassalas et al., 2017).
Safety and Hazards
特性
IUPAC Name |
3-methylthietan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-4(5)2-6-3-4/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUDUAPODPCRRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





methanol](/img/structure/B2805491.png)
![2-[(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2805492.png)

![N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2805498.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2805500.png)
![1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2805501.png)
![4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2805502.png)
![4-Fluoro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2805503.png)

